Home > Products > Screening Compounds P138139 > Z-Phe-Phe-Diazomethylketone
Z-Phe-Phe-Diazomethylketone - 65178-14-5

Z-Phe-Phe-Diazomethylketone

Catalog Number: EVT-404287
CAS Number: 65178-14-5
Molecular Formula: C27H26N4O4
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone (Z-Phe-Phe-CHN2) is a synthetic peptide derivative specifically designed for research purposes. [] It belongs to the class of diazomethyl ketones, known for their ability to irreversibly inhibit cysteine proteases. [] This compound is commonly employed as a tool to investigate the function of cysteine proteases in various biological processes. []

Future Directions
  • Development of More Specific Inhibitors: Designing and synthesizing derivatives of Z-Phe-Phe-CHN2 with enhanced selectivity for specific cysteine proteases will be crucial for dissecting the individual roles of these enzymes in complex biological systems. []
  • In Vivo Applications: Exploring the potential of Z-Phe-Phe-CHN2 and its derivatives as therapeutic agents for diseases associated with dysregulated cysteine protease activity, such as cancer and inflammatory disorders, could open new avenues for drug development. []
  • Photoaffinity Labeling: Developing photoreactive derivatives of Z-Phe-Phe-CHN2 could enable the identification and characterization of novel cysteine protease targets in various biological contexts. []

Compound Description: Z-Ala-Phe-CHN2 is a peptide diazomethyl ketone that acts as a potent inhibitor of serine proteases, specifically thermitase and subtilisin Carlsberg. This inhibition occurs through irreversible binding to the active site histidine of these enzymes.

Compound Description: Z-Ala-Ala-Phe-CHN2 is another peptide diazomethyl ketone with inhibitory activity against serine proteases like thermitase and subtilisin Carlsberg. Similar to Z-Ala-Phe-CHN2, it irreversibly binds to the active site histidine.

Compound Description: Z-Phe-Phe-CHN2 is a diazomethyl ketone derivative that functions as an affinity-labeling reagent, specifically targeting the cysteine protease papain. Unlike typical thiols, it exhibits unique reactivity, forming a complex with papain's active site before reacting with the thiol group. , Notably, its reaction rate with papain is less pH-dependent compared to chloromethyl ketones, suggesting a different reaction mechanism. ,

Compound Description: Biotin-Aca-Leu-Tyr-CHN2 is a biotinylated peptidyl diazomethyl ketone designed as an affinity label for calpain and related cysteine proteases. The presence of the biotin moiety facilitates detection and isolation of the targeted proteases.

Synthesis Analysis

The synthesis of Z-Phe-Phe-Diazomethylketone typically involves solid-phase peptide synthesis followed by the introduction of the diazomethyl ketone functionality. The process begins with the assembly of the peptide backbone using standard amino acid building blocks, which are then modified to incorporate the diazomethyl ketone group.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
  2. Diazomethyl Ketone Introduction: After forming the peptide, the diazomethyl ketone moiety is introduced through a diazo transfer reaction, which involves the use of diazomethane or similar reagents .
  3. Purification: The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Molecular Structure Analysis

Z-Phe-Phe-Diazomethylketone has a specific molecular structure characterized by its peptide backbone and the diazomethyl ketone group.

Structure Data

  • Molecular Formula: C13H14N2O
  • Molecular Weight: 218.26 g/mol
  • Structural Features:
    • Two phenylalanine residues (Phe) contribute to its hydrophobic character.
    • The diazomethyl ketone group provides electrophilic properties that are crucial for its inhibitory activity against cathepsins.
Chemical Reactions Analysis

Z-Phe-Phe-Diazomethylketone functions primarily as an inhibitor of cathepsin L and other related proteases.

Reactions and Technical Details

  • Inhibition Mechanism: The compound forms a covalent bond with the active site cysteine residue of cathepsins, effectively blocking substrate access and inhibiting enzymatic activity.
  • Selectivity: It has been shown to selectively inhibit cathepsin L over other proteases, making it a valuable tool for studying specific proteolytic pathways .
Mechanism of Action

The mechanism by which Z-Phe-Phe-Diazomethylketone exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of cathepsin L.
  2. Covalent Modification: The electrophilic diazomethyl ketone reacts with the thiol group of the active site cysteine, leading to irreversible inhibition.
  3. Functional Impact: This inhibition results in altered proteolytic processing of substrates within lysosomes, which can have downstream effects on cellular metabolism and signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Highly reactive due to the presence of the diazomethyl ketone group, which can participate in nucleophilic addition reactions.
Applications

Z-Phe-Phe-Diazomethylketone has several scientific applications:

  • Research Tool: Used extensively in studies investigating the role of cathepsins in diseases such as Alzheimer's disease, where it helps elucidate mechanisms of protein aggregation and degradation.
  • Drug Development: Serves as a lead compound for developing new therapeutic agents targeting lysosomal dysfunctions.
  • Biochemical Studies: Employed in assays measuring protease activity and specificity, contributing to our understanding of proteolytic regulation in various biological contexts .
Synthesis and Structural Analog Development

Peptidomimetic Design Strategies for Diazomethylketone Derivatives

Peptidomimetic design strategies for diazomethylketone derivatives aim to overcome the inherent limitations of peptide-based inhibitors, such as metabolic instability and poor bioavailability, while retaining target specificity. Z-Phe-Phe-diazomethylketone (PPDK, CAS 65178-14-5) exemplifies this approach, serving as a selective cathepsin L inhibitor with irreversible binding properties [2] [3]. Its design leverages the intrinsic binding affinity of the dipeptide backbone (Z-Phe-Phe) while incorporating an electrophilic diazomethylketone warhead that forms a covalent thioester bond with the catalytic cysteine residue of cathepsin proteases [7].

Structural studies of PPDK bound to human cathepsin L (PDB: 3OF9) reveal critical interactions:

  • The benzyloxycarbonyl (Z) group occupies the S2 subsite through hydrophobic interactions
  • The Phe side chain inserts into the S1 pocket
  • The diazomethylketone moiety positions the electrophilic carbonyl carbon near Cys25 for nucleophilic attack [7]

This binding mode informed the development of analogs with modified P1/P2 residues to target related proteases. For instance, replacing the C-terminal Phe with Tyr(t-Bu) enhanced selectivity for cathepsin L over cathepsin B due to steric complementarity with the S' subsite [7]. However, the peptidic nature of PPDK still presents drug-likeness challenges, particularly the hydrolytically sensitive peptide bond and reactive diazo group, which prompted further structural refinements [1].

Table 1: Key Structural Features of PPDK and Analogues

CompoundP1 GroupP2 GroupWarheadPrimary Target
PPDK (Z-Phe-Phe-DMK)BenzylBenzylDiazomethylketoneCathepsin L
Z-Phe-Tyr(t-Bu)-DMKBenzyl4-tert-ButoxybenzylDiazomethylketoneCathepsin L
Z-Phe-Ala-DMK (PADK)BenzylMethylDiazomethylketoneCathepsin B/L

Stereoselective Synthesis of PPDK and Its Diastereoisomers

The synthesis of PPDK and its diastereoisomers demands precise stereocontrol to preserve biological activity. The canonical route begins with enantiomerically pure amino acid precursors, utilizing protecting group strategies to ensure chirality retention [1] [5]. A representative synthesis involves:

  • Azidodiol Preparation: (2S,3S)-Epoxy alcohol is converted to azidodiol via regioselective epoxide opening with sodium azide, confirmed by optical rotation ([α]D = +31.2) [1]
  • Selective Protection: Primary alcohol tosylation followed by tetrahydropyranyl (THP) protection of the secondary alcohol
  • Benzylamine Displacement: Nucleophilic substitution of tosylate by benzylamine
  • Diazomethylketone Installation: Catalytic hydrogenation of the azide to amine, carbobenzyloxy protection, and acylation with diazoacetyl chloride [1]

Stereoselectivity profoundly impacts biological activity. In the related compound SD1002 (a hydroxyethyl isostere analog), the (2S,5S) diastereoisomer (SD1006) enhanced cathepsin B levels by 220% in hippocampal slices, while the (2R,5S) epimer (SD1007) showed negligible modulation [1]. This underscores the necessity of chiral fidelity in inhibitor design, as improper stereochemistry disrupts target engagement.

Table 2: Key Synthetic Intermediates for Stereocontrolled Synthesis

IntermediateFunctionStereochemical Control
Azidodiol (C₆H₁₃N₃O₂)Chiral backboneOptical rotation verification
THP-Protected TosylateRegioselective maskingEnables selective nucleophilic displacement
Fmoc-Haic-OH [(2S,5S)-isomer]Constrained proline mimicFriedel-Crafts cyclization with chiral induction

Replacement of Electrophilic Diazomethylketone Moieties in Structural Analogues

The electrophilic diazomethylketone warhead, while enabling irreversible inhibition, raises concerns about off-target reactivity and metabolic instability. Structural analogs replace this moiety with non-electrophilic caps or reversible warheads:

  • SD1003 Analog: Retains the diazomethylketone group but shows reduced cathepsin B inhibition (IC₅₀ = 2–5 μM) compared to PADK (IC₅₀ = 7–10 μM) due to steric hindrance from nonpeptidic elements [1]
  • SD1002 Analog: Eliminates the diazo group entirely, substituting it with a benzyl carbamate. Remarkably, this nonreactive analog upregulates cathepsin B by 240% without inhibiting the enzyme (IC₅₀ >100 μM), proving that irreversible inhibition is unnecessary for lysosomal modulation [1]
  • α,β-Unsaturated Esters: Explored as Michael acceptors in peptidomimetics like AG7088, though these showed only moderate activity against cysteine proteases (IC₅₀ = 11–39 μM) [8]

The hydroxyethyl isostere in SD1002 exemplifies successful warhead replacement. Molecular dynamics simulations confirm that the benzyl carbamate cap maintains hydrogen bonding with Gln189 in the S3 subsite of cathepsin B, compensating for the loss of covalent binding [1] [5]. This redesign strategy balances efficacy and drug-likeness by eliminating reactive groups while preserving target engagement through optimized noncovalent interactions.

Hydroxyethyl Isostere Integration for Enhanced Drug-Likeness

Hydroxyethyl isosteres represent a paradigm shift in peptidomimetic design, replacing the amide bond with a metabolically stable CH₂-CH(OH) linker that mimics peptide geometry while resisting proteolysis. In SD1002, derived from Z-Phe-Ala-diazomethylketone (PADK), this isostere:

  • Eliminates the peptide bond, reducing susceptibility to proteases
  • Maintains the hydrogen-bonding capacity via the hydroxyl group
  • Presents pendant pharmacophores in spatial orientations comparable to the parent peptide [1]

Biological validation showed SD1002 enhanced cathepsin B levels by 240% in hippocampal slices—significantly outperforming PADK (150% enhancement)—despite negligible inhibitory activity (IC₅₀ >100 μM vs. 7–10 μM for PADK) [1]. This disconnect between inhibition and modulation highlights the compound's action as a true lysosomal modulator rather than an inhibitor.

Synthesis of hydroxyethyl isosteres exploits chiral pool starting materials:

  • Azidodiol 2 (derived from L-tartrate) undergoes tosylation and THP protection → Intermediate 3
  • Benzylamine displaces tosylate → Amine 4
  • Azide reduction and Cbz protection → Building block 5
  • Acylation and deprotection yield SD1002 [1]

Table 3: Impact of Hydroxyethyl Isostere on Drug-Likeness Parameters

ParameterPADK (Z-Phe-Ala-DMK)SD1002 (Hydroxyethyl Isostere)
Cathepsin B Inhibition (IC₅₀)7–10 μM>100 μM
Cathepsin Upregulation+150%+240%
Metabolic StabilityLow (Reactive diazo, peptide bond)High (Nonreactive, nonpeptidic)
Synthetic ComplexityModerateHigh (Requires stereoselective synthesis)

This strategic integration of hydroxyethyl isosteres demonstrates that decoupling bioactivity from inhibitory function is feasible, opening avenues for lysosomal modulators with improved therapeutic indices. The approach has been validated in transgenic Alzheimer’s models, where SD1002 reduced Aβ42 oligomers and PHF-τ pathology without mechanism-based toxicity [1] [10].

Properties

CAS Number

65178-14-5

Product Name

Z-Phe-Phe-Diazomethylketone

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1

InChI Key

JIFSOVRQDDYNAH-ZEQRLZLVSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Synonyms

enzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone
Z-Phe-Phe-CHN2
Z-Phe-PheCHN2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.